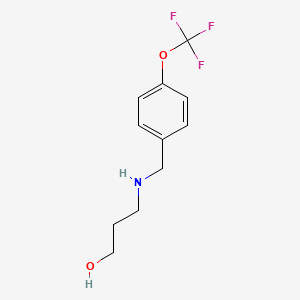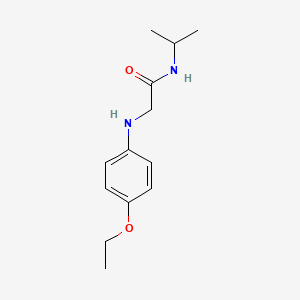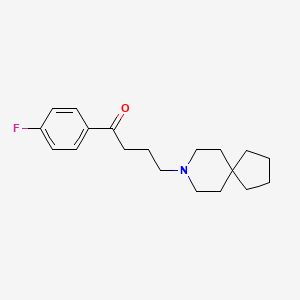
Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a butyrophenone core, a spirocyclic azaspirodecane moiety, and a fluorine atom at the para position of the phenyl ring. The combination of these structural features imparts distinct physicochemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the butyrophenone core, followed by the introduction of the azaspirodecane moiety and the fluorine atom. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Butyrophenone: The parent compound with a simpler structure.
Fluorobutyrophenone: A similar compound with a fluorine atom but lacking the azaspirodecane moiety.
Azaspirodecane Derivatives: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
Butyrophenone, 4-(8-azaspiro(45)dec-8-YL)-4’-fluoro- stands out due to its combination of a butyrophenone core, a spirocyclic azaspirodecane moiety, and a fluorine atom
Propiedades
Número CAS |
64-64-2 |
|---|---|
Fórmula molecular |
C19H26FNO |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-(8-azaspiro[4.5]decan-8-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C19H26FNO/c20-17-7-5-16(6-8-17)18(22)4-3-13-21-14-11-19(12-15-21)9-1-2-10-19/h5-8H,1-4,9-15H2 |
Clave InChI |
FYSKJBITNYKPBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



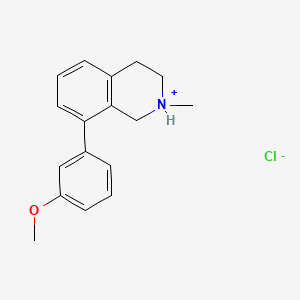
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)

![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
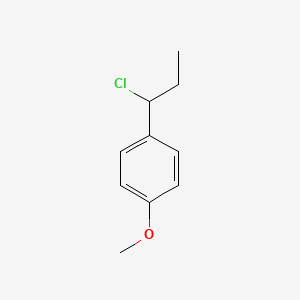

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
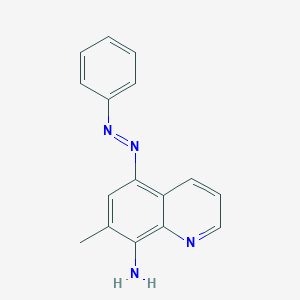
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)

